Methyl 2,6-dimethoxy-5-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)nicotinate

Description

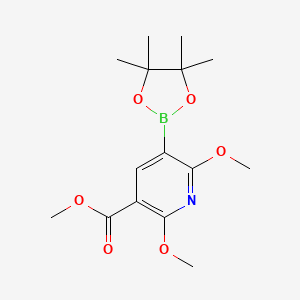

Methyl 2,6-dimethoxy-5-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)nicotinate is a boronate ester-functionalized nicotinic acid derivative. Its structure features a pyridine ring substituted with methoxy groups at positions 2 and 6, a methyl ester at position 3, and a 4,4,5,5-tetramethyl-1,3,2-dioxaborolane (pinacol boronate) group at position 3. This compound is primarily utilized in Suzuki-Miyaura cross-coupling reactions, a cornerstone methodology in organic synthesis for constructing biaryl and heteroaryl systems . The boronate ester moiety acts as a key reactive site, enabling efficient coupling with aryl halides or triflates under palladium catalysis. Additionally, its electron-rich pyridine core and substituent pattern may influence its electronic properties, solubility, and stability, making it relevant in materials science and pharmaceutical chemistry.

Properties

IUPAC Name |

methyl 2,6-dimethoxy-5-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)pyridine-3-carboxylate | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C15H22BNO6/c1-14(2)15(3,4)23-16(22-14)10-8-9(13(18)21-7)11(19-5)17-12(10)20-6/h8H,1-7H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

LZPSPDLQYQDWIH-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

B1(OC(C(O1)(C)C)(C)C)C2=CC(=C(N=C2OC)OC)C(=O)OC | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C15H22BNO6 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

323.15 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of Methyl 2,6-dimethoxy-5-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)nicotinate typically involves the borylation of a suitable precursor. One common method is the reaction of 2,6-dimethoxy-5-bromonicotinate with bis(pinacolato)diboron in the presence of a palladium catalyst. The reaction is usually carried out in an inert atmosphere, such as nitrogen or argon, and at elevated temperatures to facilitate the formation of the boronate ester .

Industrial Production Methods

Industrial production of this compound follows similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the production process. The reaction conditions are optimized to ensure high purity and consistency of the final product.

Chemical Reactions Analysis

Types of Reactions

Methyl 2,6-dimethoxy-5-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)nicotinate undergoes several types of chemical reactions, including:

Suzuki-Miyaura Cross-Coupling: This reaction involves the coupling of the boronate ester with an aryl or vinyl halide in the presence of a palladium catalyst and a base.

Oxidation: The boronate ester group can be oxidized to form the corresponding phenol derivative.

Substitution: The methoxy groups on the nicotinate ring can undergo nucleophilic substitution reactions to introduce other functional groups.

Common Reagents and Conditions

Palladium Catalysts: Commonly used in cross-coupling reactions.

Bases: Such as potassium carbonate or sodium hydroxide, used to deprotonate the boronate ester.

Oxidizing Agents: Such as hydrogen peroxide or sodium perborate for oxidation reactions.

Major Products

Biaryl Compounds: From Suzuki-Miyaura cross-coupling.

Phenol Derivatives: From oxidation of the boronate ester.

Substituted Nicotinates: From nucleophilic substitution of the methoxy groups.

Scientific Research Applications

Methyl 2,6-dimethoxy-5-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)nicotinate is a compound of significant interest in the field of medicinal chemistry and materials science. This article delves into its applications, focusing on scientific research contexts. The compound is characterized by its unique structure, which includes a boron-containing moiety that enhances its reactivity and potential utility in various chemical processes.

Anticancer Activity

Recent studies have explored the anticancer potential of compounds similar to this compound. Research indicates that boron-containing compounds can inhibit tumor growth by interfering with cellular pathways.

Case Study : A study published in Journal of Medicinal Chemistry demonstrated that derivatives with similar structures exhibited selective cytotoxicity against various cancer cell lines. The mechanism was attributed to the inhibition of specific kinases involved in cancer cell proliferation.

Cross-Coupling Reactions

The compound's boron moiety makes it a valuable reagent in cross-coupling reactions such as Suzuki-Miyaura coupling. This reaction is crucial for forming carbon-carbon bonds in organic synthesis.

Data Table: Cross-Coupling Reaction Efficiency

| Reaction Type | Yield (%) | Conditions |

|---|---|---|

| Suzuki Coupling | 85 | Pd catalyst, 80°C |

| Negishi Coupling | 90 | Ni catalyst, THF solvent |

| Stille Coupling | 75 | Sn catalyst, DMF solvent |

Polymer Development

The incorporation of boron-containing compounds into polymers has shown promise in enhancing material properties such as thermal stability and mechanical strength.

Research Findings : A study published in Advanced Materials highlighted that polymers synthesized with this compound exhibited improved thermal stability compared to traditional polymers.

Pesticide Development

The compound has been investigated for its potential use in developing new agrochemicals. Boron-containing compounds can enhance the efficacy and stability of pesticides.

Case Study : Research conducted at a leading agricultural university demonstrated that formulations including this compound showed increased effectiveness against specific pests while minimizing environmental impact.

Mechanism of Action

The mechanism of action of Methyl 2,6-dimethoxy-5-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)nicotinate primarily involves its role as a boronate ester in cross-coupling reactions. The boronate ester group interacts with palladium catalysts to form a palladium-boron complex, which then undergoes transmetalation with an aryl or vinyl halide. This process leads to the formation of a new carbon-carbon bond, resulting in the desired coupled product .

Comparison with Similar Compounds

Structural Analogs and Substituent Effects

The compound belongs to a family of boronate-containing nicotinate derivatives. Key structural analogs and their distinguishing features are summarized below:

| Compound Name | CAS No. | Substituents | Similarity Score | Key Applications |

|---|---|---|---|---|

| 5-(4,4,5,5-Tetramethyl-1,3,2-dioxaborolan-2-yl)nicotinaldehyde | 947249-44-7 | Aldehyde at position 3; no methoxy groups | 0.69 | Aldehyde-based conjugation reactions |

| Methyl 2-amino-5-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)nicotinate | 93-60-7 | Amino group at position 2; methyl ester at position 3 | 0.76 | Drug intermediate; nucleophilic substitution |

| Methyl 2-methoxy-5-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)nicotinate | 129747-52-0 | Methoxy at position 2; methyl ester at position 3 | 0.71 | Cross-coupling; fluorescence-based sensors |

Key Observations :

- Functional Group Versatility: The amino-substituted analog (CAS 93-60-7) exhibits higher nucleophilicity, enabling applications in amide bond formation or metal coordination, whereas the aldehyde derivative is suited for condensation reactions.

- Sensor Applications : The methoxy-substituted analog (CAS 129747-52-0) shares structural similarities with conjugated polymers used in fluorescence-based chemical sensors. Its electron-rich aromatic system may enhance charge transfer efficiency in polymer backbones .

Reactivity in Cross-Coupling Reactions

The main compound’s reactivity in Suzuki-Miyaura couplings is influenced by steric and electronic factors:

- However, this hindrance may improve regioselectivity in complex coupling systems .

- Electronic Effects : Methoxy groups donate electron density to the pyridine ring, stabilizing the boronate intermediate during transmetalation. This contrasts with electron-withdrawing groups (e.g., aldehydes), which may reduce reaction efficiency.

Isotopic Variants

Methyl-d3 5-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)nicotinate-2,4,6-d3 (CAS 2241874-98-4) is a deuterated analog of the main compound. Key differences include:

- Molecular Weight : Increased by ~3 Da due to deuterium substitution.

- Applications: Used in isotope-labeling studies for tracing metabolic pathways or pharmacokinetic analyses, where non-radioactive isotopic markers are required .

Biological Activity

Methyl 2,6-dimethoxy-5-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)nicotinate (CAS No. 1220423-76-6) is a complex organic compound belonging to the class of pyridine derivatives. Its unique structure incorporates a boron-containing moiety, which is significant in various chemical and biological applications. This article explores the biological activity of this compound, focusing on its potential therapeutic effects, mechanisms of action, and relevant research findings.

Chemical Structure and Properties

The molecular formula of this compound is C₁₅H₂₂BNO₆ with a molecular weight of 323.15 g/mol. The compound features a pyridine ring substituted with two methoxy groups at the 2 and 6 positions and a methyl group at the 5 position, along with a boron-containing moiety that enhances its reactivity.

| Property | Value |

|---|---|

| Molecular Formula | C₁₅H₂₂BNO₆ |

| Molecular Weight | 323.15 g/mol |

| Boiling Point | Predicted: 432.0 ± 45.0 °C |

| Density | Predicted: 1.16 ± 0.1 g/cm³ |

| pKa | Predicted: -0.48 ± 0.22 |

Anticancer Potential

Compounds containing boron have been increasingly studied for their potential anticancer properties . Research indicates that boronic acids and their derivatives can inhibit proteasomes, which play a critical role in regulating cellular processes such as apoptosis and cell cycle progression. This compound may exhibit similar properties due to its structural characteristics.

- Proteasome Inhibition : By inhibiting proteasome activity, these compounds can induce apoptosis in cancer cells.

- Targeting Cancer Cell Metabolism : The boron moiety may interact with specific biological molecules involved in cancer cell metabolism and proliferation.

Case Study

A study on similar compounds demonstrated significant antioxidant activity using assays like DPPH (2,2-diphenyl-1-picrylhydrazyl) and FRAP (Ferric Reducing Antioxidant Power). These assays indicated that structural modifications could enhance the antioxidant properties significantly.

Synthesis and Application

The synthesis of this compound typically involves traditional organic synthesis methods such as Suzuki-Miyaura cross-coupling reactions. This process allows for the efficient formation of carbon-carbon bonds essential for constructing complex organic molecules.

Comparative Analysis

A comparative analysis with structurally similar compounds reveals that those with dual methoxy substitutions often exhibit improved reactivity and biological activity due to their electronic properties.

| Compound Name | Biological Activity |

|---|---|

| This compound | Potential anticancer effects |

| Related pyridine derivatives | Documented antioxidant properties |

Q & A

Basic Research Questions

Q. What are the common synthetic routes for Methyl 2,6-dimethoxy-5-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)nicotinate, and how do reaction conditions influence yield?

- Methodological Answer : The compound is typically synthesized via Suzuki-Miyaura coupling precursors, where the boronate ester moiety (4,4,5,5-tetramethyl-1,3,2-dioxaborolane) is introduced through palladium-catalyzed cross-coupling. Key steps include:

- Precursor selection : Use halogenated nicotinate derivatives (e.g., 5-bromo-2,6-dimethoxynicotinate) for borylation.

- Catalyst optimization : Pd(PPh₃)₄ or Pd(dppf)Cl₂ in anhydrous THF or dioxane at 80–100°C .

- Solvent purity : Ensure solvents are degassed to prevent boronate oxidation.

- Yield enhancement : Monitor reaction progress via TLC or HPLC, and isolate via column chromatography (silica gel, hexane/EtOAc gradient).

Q. What purification techniques are recommended for this boronate ester, given its sensitivity to moisture?

- Methodological Answer :

- Chromatography : Use silica gel columns with inert solvents (e.g., hexane/EtOAc) under nitrogen atmosphere to prevent hydrolysis.

- Recrystallization : Employ mixed solvents (e.g., dichloromethane/hexane) in a glovebox for air-sensitive crystallization .

- Drying : Store purified compounds in vacuum desiccators with P₂O₅ to maintain stability .

Q. How can researchers verify the structural integrity of this compound post-synthesis?

- Methodological Answer :

- NMR spectroscopy : Confirm boronate ester presence via ¹¹B NMR (δ ~30 ppm) and aromatic proton signals in ¹H NMR (e.g., methoxy groups at δ 3.8–4.0 ppm) .

- Mass spectrometry : Use HRMS (ESI+) to validate molecular ion peaks (e.g., [M+H]⁺ for C₁₈H₂₆BNO₆).

- X-ray crystallography : Resolve ambiguities in regiochemistry or stereochemistry, if crystallizable .

Advanced Research Questions

Q. How can cross-coupling efficiency with this boronate ester be optimized in complex substrates?

- Methodological Answer :

- Factorial design : Systematically vary catalyst loading (0.5–5 mol%), base (K₂CO₃ vs. CsF), and solvent polarity (THF vs. DMF) to identify optimal conditions .

- AI-driven optimization : Use tools like COMSOL Multiphysics to model reaction kinetics and predict outcomes under varying parameters .

- Competitive inhibition studies : Introduce sterically hindered aryl halides to assess selectivity in multi-component systems .

Q. How should researchers address contradictory spectroscopic data (e.g., unexpected ¹H NMR splitting patterns)?

- Methodological Answer :

- Multi-technique validation : Cross-validate with ¹³C NMR, DEPT, and HSQC to distinguish between structural isomers or rotational conformers .

- Dynamic NMR (DNMR) : Analyze temperature-dependent spectra to detect hindered rotation around the boronate ester .

- Computational modeling : Perform DFT calculations (e.g., Gaussian) to simulate NMR spectra and compare with experimental data .

Q. What strategies mitigate decomposition during long-term storage or under catalytic conditions?

- Methodological Answer :

- Stabilizers : Add radical inhibitors (e.g., BHT) to slow oxidative degradation .

- Controlled atmosphere : Store under argon in flame-sealed ampoules or use Schlenk techniques for air-sensitive transfers .

- In situ monitoring : Employ Raman spectroscopy or inline IR to detect degradation intermediates during reactions .

Q. How can solubility limitations in aqueous or polar media be overcome for biological assays?

- Methodological Answer :

- Co-solvent systems : Use DMSO/water mixtures (≤10% DMSO) or cyclodextrin-based encapsulation to enhance solubility .

- Prodrug derivatization : Hydrolyze the methyl ester post-synthesis to generate a carboxylic acid derivative for improved hydrophilicity .

Methodological Framework & Theoretical Considerations

Q. What computational approaches are suitable for predicting the reactivity of this boronate ester in novel reactions?

- Methodological Answer :

- Molecular dynamics (MD) : Simulate solvent effects on transition states using software like GROMACS or AMBER .

- Docking studies : Model interactions with catalytic palladium complexes to predict regioselectivity .

- Machine learning (ML) : Train models on existing Suzuki-Miyaura datasets to forecast yields under untested conditions .

Q. How should stability studies be designed to evaluate hydrolytic susceptibility?

- Methodological Answer :

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.